molecular formula C19H21NO4 B5849484 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5849484
M. Wt: 327.4 g/mol
InChI Key: CQEQRZAHTFZNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide, also known as PMIDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. PMIDA is a white crystalline powder with a molecular weight of 345.4 g/mol and a melting point of 130-132°C. In

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the androgen receptor, which may contribute to its antitumor effects (Shi et al., 2016).
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages (Zhang et al., 2019).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. It also exhibits a high degree of stability and solubility in various solvents, making it easy to handle and manipulate. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide is its potential toxicity, which may limit its use in certain applications (Shi et al., 2016).

Future Directions

There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide. One area of focus is the design of new drugs based on the N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide scaffold, which may exhibit improved pharmacological properties. Another area of interest is the investigation of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide's potential as a herbicide, which may provide a new approach to weed control. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide and its potential toxicity (Zhang et al., 2019).
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide is a chemical compound with potential applications in various fields such as medicinal chemistry, agriculture, and material science. Its synthesis method is relatively simple, and it exhibits a wide range of pharmacological activities. However, further studies are needed to fully understand its mechanism of action and potential toxicity. The future directions of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide research include the design of new drugs, investigation of its herbicidal properties, and further studies on its mechanism of action.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 2-(4-isopropylphenoxy)acetic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-methylisatoic anhydride (NMIA) to yield N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide with a yield of 60-70% (Shi et al., 2016).

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. It has been shown to exhibit a wide range of pharmacological activities such as anti-inflammatory, antitumor, and antiviral effects. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide has also been investigated for its potential use as a herbicide due to its ability to inhibit the growth of certain plant species (Zhang et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(2)15-4-6-16(7-5-15)22-11-19(21)20-10-14-3-8-17-18(9-14)24-12-23-17/h3-9,13H,10-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEQRZAHTFZNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.